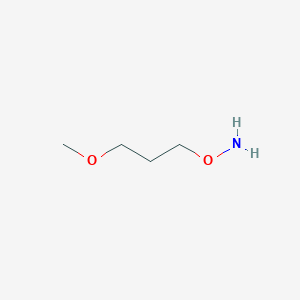

O-(3-Methoxypropyl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O-(3-Methoxypropyl)hydroxylamine” is a chemical compound with the molecular formula C4H11NO2 . It is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of “O-(3-Methoxypropyl)hydroxylamine” involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .Molecular Structure Analysis

The molecular structure of “O-(3-Methoxypropyl)hydroxylamine” is represented by the InChI code: 1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 .Physical And Chemical Properties Analysis

“O-(3-Methoxypropyl)hydroxylamine” has a molecular weight of 105.14 and is a liquid at room temperature . The compound has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Chiral Tertiary Amines

O-(3-Methoxypropyl)hydroxylamine: is utilized in the synthesis of functionalized chiral tertiary amines. This is achieved through copper-catalyzed hydroamination procedures, which have been demonstrated to be highly effective .

Creation of Chiral N-Heterocycles

The compound plays a critical role in the formation of chiral N-heterocycles. This process is facilitated by palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations, a method that has gained popularity due to its efficiency .

Electrophilic Nitrogen Source

In synthetic chemistry, O-(3-Methoxypropyl)hydroxylamine functions as an electrophilic nitrogen source. Its reactivity is leveraged in various chemical reactions to introduce nitrogen atoms into molecular frameworks .

Phase II Metabolism Studies

This compound is analogous to those involved in phase II metabolism of hydroxylamines in nature, leading to nitroso derivatives. Research into this area is crucial for understanding hydroxylamine-based mutagenicity .

Chemical Space Exploration

With unique properties such as bond dissociation energy values and barriers to stereomutation, O-(3-Methoxypropyl)hydroxylamine offers a distinct chemical space for exploration. This can lead to the discovery of new reactions and properties .

Late-Stage Functionalization

The compound is evaluated for its potential in late-stage functionalization of nitrogen-enriched compounds. This includes the creation of primary amines, amides, and N-heterocycles with high regio-, chemo-, and stereoselectivity .

Tolerance of Various Functional Groups

In research applications, O-(3-Methoxypropyl)hydroxylamine has shown the ability to tolerate a variety of functional groups. This includes trifluoromethyl and aryl halides, which can be incorporated into the compound with high yields .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

O-(3-methoxypropyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAKIBFSLTUIOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509442 |

Source

|

| Record name | O-(3-Methoxypropyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(3-Methoxypropyl)hydroxylamine | |

CAS RN |

343925-88-2 |

Source

|

| Record name | O-(3-Methoxypropyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)

![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)